Amrubicin Hydrochloride Amrubicin Hydrochloride Amrubicin Hydrochloride is the hydrochloride salt of a third-generation synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds.
Brand Name: Vulcanchem
CAS No.: 92470-31-0
VCID: VC0040723
InChI: InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1
SMILES: CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl
Molecular Formula: C25H26ClNO9
Molecular Weight: 519.9 g/mol

Amrubicin Hydrochloride

CAS No.: 92470-31-0

Main Products

VCID: VC0040723

Molecular Formula: C25H26ClNO9

Molecular Weight: 519.9 g/mol

Amrubicin Hydrochloride - 92470-31-0

CAS No. 92470-31-0
Product Name Amrubicin Hydrochloride
Molecular Formula C25H26ClNO9
Molecular Weight 519.9 g/mol
IUPAC Name (7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Standard InChI InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1
Standard InChIKey BHMLHEQFWVQAJS-IITOGVPQSA-N
Isomeric SMILES CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl
SMILES CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl
Canonical SMILES CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl
Description Amrubicin Hydrochloride is the hydrochloride salt of a third-generation synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds.
Synonyms (+)-(7S,9S)-9-acetyl-9-amino-7-((2-deoxy-beta-d-erythro-pentopyranosyl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione hydrochloride
(7S,9S)-9-acetyl-9-amino-7-((2-deoxy-beta-D-erythro-pentopyranosyl)oxy)-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride
amrubicin
amrubicin hydrochloride
SM 5887
SM-5887
Reference 1: Kimura T, Kudoh S, Hirata K. Review of the management of relapsed small-cell
lung cancer with amrubicin hydrochloride. Clin Med Insights Oncol. 2011 Mar
3;5:23-34. doi: 10.4137/CMO.S5072. PubMed PMID: 21499556; PubMed Central PMCID:
PMC3076041.


2: Ogawara D, Fukuda M, Nakamura Y, Kohno S. Efficacy and safety of amrubicin
hydrochloride for treatment of relapsed small cell lung cancer. Cancer Manag Res.
2010 Aug 11;2:191-5. PubMed PMID: 21188110; PubMed Central PMCID: PMC3004588.


3: Nitta T, Yamasaki M, Kajihara T, Mito A, Awaya H, Ikegami Y, Arita K.
[Retrospective analysis of amrubicin hydrochloride monotherapy in patients with
previously treated small-cell lung cancer]. Gan To Kagaku Ryoho. 2010
Jun;37(6):1045-9. Japanese. PubMed PMID: 20567105.


4: Kim YH, Mio T, Masago K, Irisa K, Sakamori Y, Mishima M. Retrospective
analysis of Japanese patients with relapse or refractory small-cell lung cancer
treated with amrubicin hydrochloride. Oncol Lett. 2010 May;1(3):569-572. Epub
2010 May 1. PubMed PMID: 22966345; PubMed Central PMCID: PMC3436418.


5: Kawakami M, Ohno S, Tsujita A, Hosono T, Kobayashi A, Yamasawa H, Bando M,
Sugiyama Y. [Our clinical experiences of amrubicin hydrochloride monotherapy in
extensive-disease small cell lung cancer]. Gan To Kagaku Ryoho. 2008
Feb;35(2):273-6. Japanese. PubMed PMID: 18281764.


6: Takase M, Maruoka H, Maeda R, Shibata K. [Analysis of adverse events of
amrubicin hydrochloride for pretreated lung cancer patients]. Gan To Kagaku
Ryoho. 2007 Nov;34(11):1789-92. Japanese. PubMed PMID: 18030011.


7: Ikeda J, Maruyama R, Okamoto T, Shoji F, Wataya H, Ichinose Y. Phase I study
of amrubicin hydrochloride and cisplatin in patients previously treated for
advanced non-small cell lung cancer. Jpn J Clin Oncol. 2006 Jan;36(1):12-6. Epub
2006 Jan 17. PubMed PMID: 16418184.
PubChem Compound 114897
Last Modified Nov 11 2021
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